molecular formula C18H23N5O2 B2518270 N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide CAS No. 1797253-45-2

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide

Cat. No.: B2518270
CAS No.: 1797253-45-2
M. Wt: 341.415
InChI Key: UMRLRUCCYRNYKN-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide is a pyrimidine-based small molecule characterized by a benzamide core linked to a substituted pyrimidine ring. The pyrimidine moiety features a dimethylamino group at the 4-position and a pyrrolidine ring at the 2-position, while the benzamide component includes a methoxy substituent at the 2-position.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22(2)16-14(12-19-18(21-16)23-10-6-7-11-23)20-17(24)13-8-4-5-9-15(13)25-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRLRUCCYRNYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . This method often requires the use of organometallic catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This modulation can affect various biological pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

BG16051

  • Structure: 5-Chloro-N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide
  • Key Differences :
    • Replaces pyrrolidin-1-yl with piperidin-1-yl (six-membered vs. five-membered ring).
    • Adds a chlorine substituent to the benzamide moiety.
  • Impact :
    • The piperidine group may alter steric and electronic interactions compared to pyrrolidine.
    • Chlorine increases molecular weight (389.88 vs. 344.38 g/mol) and may enhance lipophilicity .

N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-yl]-2,3-Dimethoxybenzamide

  • Structure : Differs in the pyrimidine substituents (methoxy at 2-position instead of pyrrolidin-1-yl) and additional methoxy group on the benzamide.
  • Impact :
    • Reduced nitrogen content may decrease basicity.
    • Additional methoxy group could improve solubility but reduce metabolic stability .

N-[4-(Dimethylamino)-2-Ethoxypyrimidin-5-yl]-2-Methoxybenzamide

  • Structure : Ethoxy group replaces pyrrolidin-1-yl at the pyrimidine 2-position.
  • Impact :
    • Ethoxy’s electron-donating effect may modulate reactivity in electrophilic substitutions.
    • Lower molecular weight (316.35 vs. 344.38 g/mol) due to simpler substituent .

Functional Group Analysis

Compound Pyrimidine Substituents Benzamide Substituents Molecular Weight (g/mol)
Target Compound 4-(Dimethylamino), 2-(pyrrolidin-1-yl) 2-Methoxy 344.38
BG16051 4-(Dimethylamino), 2-(piperidin-1-yl) 2-Methoxy, 5-Chloro 389.88
Compound 4-(Dimethylamino), 2-Methoxy 2,3-Dimethoxy 329.35
Compound 4-(Dimethylamino), 2-Ethoxy 2-Methoxy 316.35

Biological Activity

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide, also known by its CAS number 1797083-44-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.4 g/mol
  • Chemical Structure : The structure features a pyrimidine ring, a dimethylamino group, and a methoxybenzamide moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Protein Kinases : Some derivatives of pyrimidine compounds have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways. For instance, inhibition of cGMP-dependent protein kinase type I (cGKI) has been noted in related compounds.
  • Regulation of Melanogenesis : Compounds with similar structures have been studied for their effects on melanin production. They can downregulate proteins involved in melanogenesis, such as tyrosinase-related protein 2 (TRP-2), potentially offering therapeutic avenues for skin disorders like hyperpigmentation and melanoma .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives:

  • Cell Proliferation Inhibition : Research indicates that certain pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest. For example, related compounds have been shown to arrest melanoma cells in the G1 phase of the cell cycle .
  • In Vivo Tumor Suppression : In animal models, some pyrimidine-based compounds have demonstrated the ability to suppress tumor growth effectively, suggesting their potential as anticancer agents.

Neuropharmacological Effects

Compounds with similar structural motifs are often investigated for their neuropharmacological properties:

  • Cognitive Enhancers : Some studies suggest that these compounds may enhance cognitive functions through modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the inhibition of TRP-2 by a related compound, demonstrating downregulation via proteasomal degradation .
Study 2Evaluated the effects on melanoma cell lines, showing significant reduction in cell viability and tumor growth in vivo .
Study 3Assessed neuropharmacological activity, indicating potential cognitive enhancement effects through receptor modulation .

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